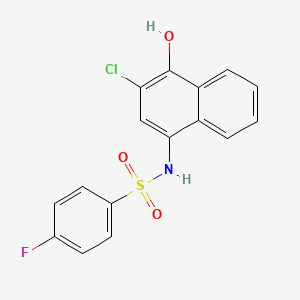
N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-fluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-fluorobenzenesulfonamide, also known as CHIR-99021, is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3) that has been widely used in scientific research. GSK-3 is a serine/threonine kinase that regulates various cellular processes, including glycogen metabolism, gene expression, and cell cycle progression. Inhibition of GSK-3 by CHIR-99021 has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various aspects of cellular signaling and function.
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-fluorobenzenesulfonamide has been investigated for its antioxidant potential. In a study, several derivatives of this compound were synthesized by reacting substituted Mandelic acids with N-(2-hydroxy ethyl)Phthalamide. Notably, compounds possessing electron-releasing groups (such as methyl and methoxy) or electron-attracting groups (such as chloro substituents) showed enhanced antioxidant activity compared to those without substituents on the aromatic rings . Antioxidants play a crucial role in protecting cells from oxidative damage, making this application relevant in health and disease research.
Antibiotic Properties
Mandelic acid derivatives, including N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-fluorobenzenesulfonamide, have been explored for their antibiotic activity. These compounds may inhibit bacterial growth and could be valuable in developing novel antimicrobial agents . Understanding their mechanism of action and efficacy is essential for combating bacterial infections.
Anticancer Potential
Compounds containing mandelic acid moieties have shown promise as potential anticancer agents. While specific studies on N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-fluorobenzenesulfonamide are limited, its structural features warrant investigation in cancer cell lines. Researchers may explore its cytotoxic effects, mode of action, and potential use in chemotherapy .
Immunomodulatory Effects
Mandelic acid derivatives have been associated with immunomodulatory properties. Investigating N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-fluorobenzenesulfonamide’s impact on immune responses could provide insights into its therapeutic applications in autoimmune diseases or immune-related disorders .
Antihypertensive Activity
Given the diverse biological activities of mandelic acid derivatives, including antihypertensive effects, it’s worth exploring whether N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-fluorobenzenesulfonamide exhibits any blood pressure-regulating properties .
Anticonvulsant Properties
Mandelic acid derivatives have been investigated for their anticonvulsant activity. While specific studies on this compound are lacking, its structural features suggest potential relevance in managing epilepsy or other seizure disorders .
Eigenschaften
IUPAC Name |
N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFNO3S/c17-14-9-15(12-3-1-2-4-13(12)16(14)20)19-23(21,22)11-7-5-10(18)6-8-11/h1-9,19-20H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQHOCGYFJHKMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)Cl)NS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-fluorophenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide](/img/structure/B2371980.png)
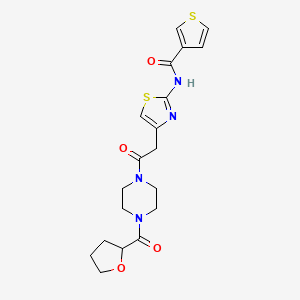

![2-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamino)-benzoic acid](/img/structure/B2371985.png)
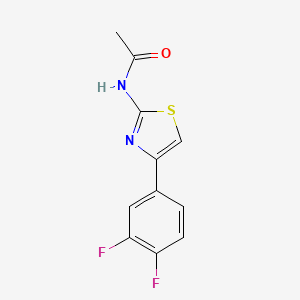
![N-(1-cyanocycloheptyl)-2-[[5-(cyclopropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2371987.png)
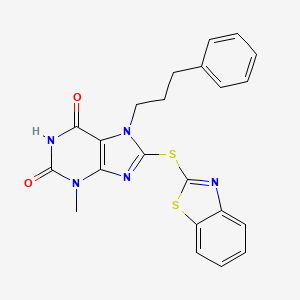

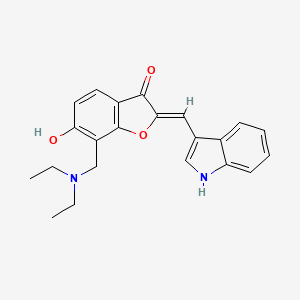

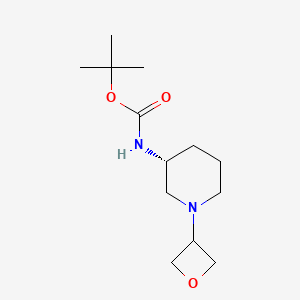
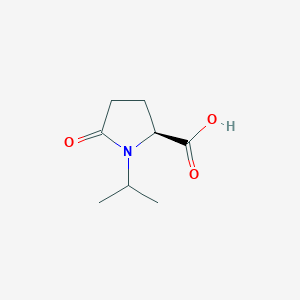
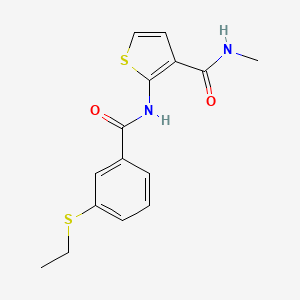
![1-[(Tert-butoxy)carbonyl]-4-(prop-2-YN-1-YL)piperidine-4-carboxylic acid](/img/structure/B2372002.png)